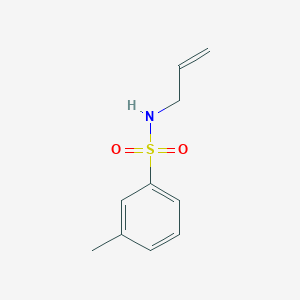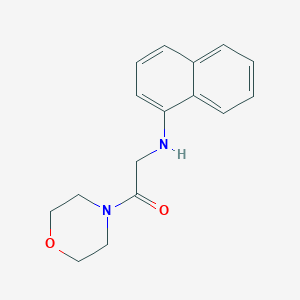
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ECO-PS and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of ECO-PS involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. ECO-PS has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently activated in cancer cells. Moreover, ECO-PS inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ECO-PS has been found to have various biochemical and physiological effects. Studies have shown that ECO-PS induces apoptosis and cell cycle arrest in cancer cells. Moreover, ECO-PS has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, ECO-PS has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
ECO-PS has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential anticancer properties. However, ECO-PS has some limitations, including its limited solubility in water, which makes it challenging to administer in vivo.
未来方向
There are several future directions for the research on ECO-PS. One of the significant areas of research is to investigate the potential of ECO-PS as a drug delivery system. Moreover, further studies are required to determine the optimal dosage and administration route of ECO-PS. Additionally, the potential of ECO-PS as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be explored.
Conclusion
In conclusion, ECO-PS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has highlighted the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ECO-PS. The research on ECO-PS has shown promising results, making it a potential candidate for cancer therapy and other diseases.
合成方法
ECO-PS can be synthesized using various methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate and thiourea. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide. The reaction mixture is refluxed in ethanol to obtain ECO-PS in high yield.
科学研究应用
ECO-PS has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as an anticancer agent. Studies have shown that ECO-PS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ECO-PS has been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-22-18(24)15-11-7-8-12-16(15)21-19(22)25-13(2)17(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRLMZJNLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)


![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)


